molecular formula C21H13FN4OS2 B2996776 N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide CAS No. 851978-83-1

N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide

Cat. No.: B2996776
CAS No.: 851978-83-1
M. Wt: 420.48
InChI Key: DVSMXIYYXVLVIG-UHFFFAOYSA-N
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Description

N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a useful research compound. Its molecular formula is C21H13FN4OS2 and its molecular weight is 420.48. The purity is usually 95%.
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Biological Activity

N'-(4-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple heterocyclic rings. Its molecular formula is C18H14FN3OSC_{18}H_{14}FN_3OS with a molecular weight of 420.5 g/mol. The unique combination of functional groups, including a quinoline core, carbohydrazide moiety, thiophene, and fluorobenzo[d]thiazole, contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Condensation : The initial step involves the condensation of 2-amino-4-fluorobenzothiazole with 4-chloroquinoline-2-carboxylic acid.
  • Cyclization : Subsequent cyclization reactions are performed to form the quinoline structure.
  • Hydrazinocarbonylthiolation : Finally, hydrazinocarbonylthiolation is conducted to introduce the carbohydrazide functionality.

Recent advancements in synthetic methodologies have improved yields and reduced environmental impacts associated with these processes.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. The presence of the benzothiazole moiety is particularly noteworthy as similar compounds have shown strong anti-tubercular effects. For instance, studies indicate that derivatives of benzothiazole exhibit considerable inhibitory effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Against Common Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Mycobacterium tuberculosis10 µg/mL

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. It has been tested against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicate that it can inhibit cell proliferation effectively.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer potential of various derivatives, this compound exhibited IC50 values of approximately 12.73 µM against MCF7 cells and 13.76 µM against A549 cells, comparable to standard chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC50 Value (µM)Comparison with Doxorubicin (IC50)
MCF712.7310.00
A54913.7611.50

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Studies suggest that it may inhibit cyclooxygenases (COX-1 and COX-2), which play critical roles in inflammation and cancer progression. Additionally, its structure allows for effective binding to DNA, potentially disrupting replication in cancer cells .

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN4OS2/c22-14-6-3-8-18-19(14)24-21(29-18)26-25-20(27)13-11-16(17-9-4-10-28-17)23-15-7-2-1-5-12(13)15/h1-11H,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSMXIYYXVLVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NNC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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